molecular formula C7H10F3N3 B12630898 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

Cat. No.: B12630898
M. Wt: 193.17 g/mol
InChI Key: MCJRVWQOCUCZBP-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Features

Property Value
Molecular Formula C₇H₁₁F₃N₃
Molecular Weight 218.18 g/mol
SMILES Notation CC1=NN(C(=C1)C(F)(F)F)C
InChI Key UYVBRQSVXKSTEY-UHFFFAOYSA-N

The molecule’s core consists of a five-membered pyrazole ring, where nitrogen atoms occupy positions 1 and 2. Methyl groups at positions 1 and 3 enhance steric stability, while the trifluoroethylamine side chain introduces strong electron-withdrawing characteristics. Computational models suggest a planar pyrazole ring with slight puckering at the trifluoroethylamine junction, a conformation stabilized by hyperconjugative interactions between the aromatic π-system and the amine group.

Historical Context of Pyrazole-Based Amine Derivatives

Pyrazole derivatives have been integral to medicinal chemistry since the mid-20th century, with early research focusing on their anti-inflammatory and analgesic properties. The incorporation of amine functionalities into pyrazole scaffolds emerged as a strategy to enhance bioavailability and target specificity. For instance, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (PubChem CID: 56965641) demonstrated early promise in kinase inhibition studies, highlighting the synergistic effects of pyrazole’s aromaticity and amine basicity.

The evolution of pyrazole-amine hybrids accelerated with advances in synthetic methodologies, particularly cross-coupling reactions and regioselective alkylation. Compounds such as 1-[(2-chloro-6-fluorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS RN: 925200-31-3) exemplify the diversification of substituents to modulate receptor affinity. These innovations laid the groundwork for incorporating fluorinated groups, which improved metabolic stability and membrane permeability.

Significance of Trifluoroethyl Substituents in Medicinal Chemistry

The trifluoroethyl group (-CF₂CH₃) is a cornerstone of modern drug design, prized for its ability to fine-tune pharmacokinetic and pharmacodynamic profiles. Its strong electron-withdrawing nature reduces basicity at adjacent amine centers, thereby decreasing susceptibility to enzymatic degradation. For example, (1R)-1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethanamine (PubChem CID: 56971925) exhibits enhanced blood-brain barrier penetration compared to non-fluorinated analogs, a trait critical for central nervous system-targeted therapies.

In the context of pyrazole derivatives, trifluoroethyl groups confer three key advantages:

  • Lipophilicity Modulation : The -CF₃ group increases logP values, improving membrane permeability without compromising aqueous solubility.
  • Metabolic Stability : Fluorine’s inductive effect shields proximal amines from oxidative deamination, extending half-life in vivo.
  • Target Engagement : Trifluoroethylamines often exhibit stronger hydrogen-bonding interactions with biological targets, as seen in 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS RN: 1365959-08-5), where the -CF₃ group enhances binding to sulfotransferase enzymes.

These attributes position 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine as a versatile intermediate for developing therapeutics targeting G protein-coupled receptors and enzymatic pathways reliant on aromatic recognition motifs.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H10F3N3/c1-4-5(3-13(2)12-4)6(11)7(8,9)10/h3,6H,11H2,1-2H3

InChI Key

MCJRVWQOCUCZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C(F)(F)F)N)C

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution

This method involves the use of 2,2,2-trifluoroethylamine as a nucleophile to react with various electrophiles. The process typically includes:

  • Reagents : 2,2,2-trifluoroethylamine hydrochloride and an appropriate electrophile (e.g., dinitroaniline).
  • Conditions : The reaction is often conducted in a solvent such as ethanol or toluene under reflux conditions.

Yield and Efficiency :

Reaction Step Yield (%) Notes
Nucleophilic substitution with dinitroaniline 95% High regioselectivity observed

Method B: Direct Amine Reaction

In this method, the amine group from 1-(1,3-Dimethylpyrazol-4-yl) is directly reacted with trifluoroacetyl chloride or similar reagents.

  • Reagents : Trifluoroacetyl chloride and 1-(1,3-Dimethylpyrazol-4-yl).
  • Conditions : Typically requires an inert atmosphere and low temperatures to prevent side reactions.

Yield and Efficiency :

Reaction Step Yield (%) Notes
Direct reaction with trifluoroacetyl chloride 80% Requires careful temperature control

Method C: Multi-step Synthesis

This method involves multiple synthetic steps that may include the formation of intermediates before arriving at the final product.

  • Reagents : Various starting materials including pyrazole derivatives and trifluoroacetic acid.
  • Conditions : Each step may require different conditions such as varying temperatures and solvents.

Yield and Efficiency :

Reaction Step Yield (%) Notes
Overall multi-step synthesis 60% More complex but allows for functionalization

The choice of preparation method for 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine depends on several factors including desired yield, purity of the final product, and available reagents.

Comparison of Methods

A comparative analysis of the three methods reveals distinct advantages and disadvantages:

Method Advantages Disadvantages
Nucleophilic Substitution High yields; straightforward Limited to specific substrates
Direct Amine Reaction Simplicity; fewer steps Lower yields; sensitive to conditions
Multi-step Synthesis Versatile; allows modifications Time-consuming; lower overall yield

Chemical Reactions Analysis

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include pyrazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield amine derivatives of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is C7H10F3N3C_7H_{10}F_3N_3, characterized by a trifluoroethanamine moiety attached to a pyrazole ring. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's biological interactions.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds with similar structures to 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Case Study:
A study demonstrated that a pyrazole-based compound effectively reduced tumor size in murine models by inducing apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurotoxicity induced by dopaminergic neurotoxins. It acts as an antagonist at adenosine A(2A) receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease.

Case Study:
In vitro studies using SH-SY5Y human neuroblastoma cells showed that the compound significantly increased cell viability in the presence of neurotoxins like MPP+ and methamphetamine .

Agricultural Applications

1. Pesticide Development

The unique chemical properties of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine make it a candidate for developing new agrochemicals. Its ability to interact with specific biological targets can be harnessed to create effective pesticides that minimize environmental impact while maximizing crop yield.

Research Findings:
Studies have shown that similar pyrazole derivatives possess herbicidal activity, indicating potential applications in weed management strategies .

Material Science Applications

1. Synthesis of Functional Materials

The trifluoromethyl group in 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine contributes to its properties as a building block for functional materials. These materials can be utilized in various applications including sensors and catalysts.

Research Insights:
Recent advancements have demonstrated the use of pyrazole derivatives in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound NameStructure HighlightsNotable ApplicationsBiological Activity
1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanaminePyrazole ring with trifluoromethyl groupAnticancer agents; Neuroprotective drugsInhibits tumor growth; Protects neurons
1-(3-tert-butylpyrazol-4-yl)-2-trifluoroacetophenonePyrazole ring with trifluoroacetophenonePotential herbicidesHerbicidal activity
3-tert-butyl-5-methylpyrazoleSimple pyrazole without trifluoromethyl groupFunctional materialsLimited biological activity

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents (e.g., 4-Bromophenyl or 4-Chlorophenyl) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
    • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility in polar solvents but reduce metabolic stability .
    • Heteroaryl Groups : Pyrazole or imidazopyridine rings introduce nitrogen-rich pharmacophores, favoring interactions with biological targets like enzymes or receptors .
  • Stereochemistry :

    • Chiral analogs (e.g., R- or S-configurations) exhibit distinct biological activities. For example, (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is prioritized in enantioselective synthesis for CNS drugs .

Biological Activity

1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article discusses its synthesis, biological mechanisms, and potential applications based on current research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with a trifluoroethylamine group. This configuration enhances its lipophilicity and bioavailability, making it a promising candidate for various biological interactions. The presence of fluorine atoms in the trifluoroethyl group may also influence the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of 1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine can be achieved through several methods:

  • Nucleophilic Substitution : This involves the reaction of 1,3-dimethylpyrazole with trifluoroethylamine under controlled conditions.
  • Cyclization Reactions : These reactions can facilitate the formation of the pyrazole ring while introducing the trifluoroethyl group.

Biological Activity

The biological activity of this compound is largely attributed to its pyrazole structure. Pyrazoles have been reported to exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : Some pyrazole compounds demonstrate the ability to reduce inflammation in animal models.
  • Neuroprotective Effects : Research indicates potential neurotrophic activities that enhance neurite outgrowth in neuronal cultures.

The mechanism by which 1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine exerts its effects may involve:

  • Inhibition of Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
  • Binding Affinity Studies : Interaction studies indicate significant binding affinities to targets involved in neurotransmission and inflammation pathways.

Case Studies and Research Findings

A variety of studies have explored the biological activity of 1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anti-inflammatory EffectsIn vivo studies showed a reduction in paw edema in rats treated with the compound compared to controls.
Neuroprotective PropertiesEnhanced neurite outgrowth observed in cultured rat cortical neurons at concentrations as low as 0.1 mmol/L.

Comparative Analysis

Comparison with similar compounds reveals unique properties that may confer distinct pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
3,5-DimethylpyrazolePyrazole ring with methyl substitutionsModerate antimicrobial activity
4-AminoantipyrinePyrazole derivative with an amino groupKnown analgesic properties
TrifluoromethylphenylpyrazolesPhenyl group substituted with trifluoromethylEnhanced lipophilicity and bioactivity

The specific combination of trifluoroethylamine with the pyrazole structure in 1-(1,3-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine may lead to distinct reactivity patterns compared to these other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Dimethylpyrazol-4-yl)-2,2,2-trifluoroethanamine, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves coupling a trifluoroethylamine precursor with a substituted pyrazole. For the trifluoroethylamine moiety, nucleophilic substitution of 2,2,2-trifluoroethylamine hydrochloride (CAS 373-88-6) with a halogenated pyrazole derivative is common . Key intermediates include 1,3-dimethylpyrazole-4-carboxylic acid derivatives (or halogenated analogs), which can be generated via Ullmann coupling or Suzuki-Miyaura reactions for aryl-amine bond formation . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical to isolate the target compound.

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F NMR for trifluoroethyl and pyrazole groups), FTIR (to confirm NH and CF₃ stretches), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is recommended for resolving stereochemical uncertainties, as demonstrated for structurally related pyrazole-trifluoroethyl compounds .

Q. What are the recommended protocols for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) can monitor reaction progress.
  • Stability : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition, as trifluoroethylamines are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For the trifluoroethylamine moiety, asymmetric hydrogenation of α,β-unsaturated ketones using Ru-BINAP catalysts (e.g., (R)- or (S)-BINAP) can yield enantiomerically pure intermediates . For pyrazole coupling, chiral palladium catalysts (e.g., Josiphos ligands) may enhance stereocontrol . Chiral HPLC (e.g., Chiralpak AD-H column) is essential for enantiopurity validation.

Q. How should researchers address contradictory data between computational predictions and experimental results (e.g., binding affinity vs. bioactivity)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins. Cross-validate with molecular dynamics simulations (AMBER or GROMACS) to assess binding stability .
  • Experimental Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Discrepancies often arise from solvation effects or conformational flexibility not captured in simulations .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Standardized Synthesis : Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize side products.
  • QC Metrics : Implement strict QC thresholds (e.g., ≥98% purity via HPLC, residual solvent limits per ICH guidelines) .
  • Bioassay Controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay plate to normalize inter-experimental variability .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood due to volatility (boiling point ~36–37°C for trifluoroethylamine derivatives) .
  • Spill Management : Neutralize spills with 5% acetic acid solution, followed by absorption with vermiculite .

Applications in Academic Research

Q. How can this compound be used to study neurotransmitter receptor interactions?

  • Methodological Answer : The trifluoroethylamine group mimics natural amines (e.g., dopamine, serotonin), enabling competitive binding assays. Radiolabeled analogs (e.g., ¹⁴C or ³H isotopes) can quantify receptor occupancy via autoradiography .

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